Anti-Plasmodial Potency: Bruceine C Demonstrates 4.4-Fold Greater Activity than Bruceine A and Bruceine B Hydrate Against Multi-Drug Resistant P. falciparum
In a direct comparative study assessing in vitro antimalarial activity against the multi-drug resistant Plasmodium falciparum strain K39, bruceine C exhibited an ID50 value of 1.95 ng/mL. Under identical experimental conditions, the closely related in-class analogs bruceine A and bruceine B hydrate demonstrated significantly lower potency, with ID50 values of 8.66 ng/mL and 8.15 ng/mL, respectively [1]. This represents an approximate 4.4-fold improvement in potency for bruceine C relative to these comparators. The study employed the standard [³H]-hypoxanthine incorporation assay with a 48-hour incubation period.
| Evidence Dimension | In vitro antimalarial potency |
|---|---|
| Target Compound Data | ID50 = 1.95 ng/mL |
| Comparator Or Baseline | Bruceine A (ID50 = 8.66 ng/mL); Bruceine B hydrate (ID50 = 8.15 ng/mL) |
| Quantified Difference | Approximately 4.4-fold lower ID50 for Bruceine C relative to both comparators |
| Conditions | Plasmodium falciparum K39 (multi-drug resistant strain); [³H]-hypoxanthine incorporation assay; 48-hour incubation |
Why This Matters
For antimalarial drug discovery programs, a 4.4-fold potency differential directly impacts the effective concentration range required for in vitro screening and may translate to lower effective doses in subsequent in vivo efficacy models.
- [1] Rukunga, G. M., Muregi, F. W., Omar, S. A., Gathirwa, J. W., Muthaura, C. N., Peter, M. G., & Kirira, P. G. (2007). In vitro antimalarial activity of Brucea javanica against multi-drug resistant Plasmodium falciparum. Planta Medica, 73(09), 804–805. View Source
